molecular formula C9H14ClNO2 B1376387 Quinuclidin-3-ylidene acetic acid hydrochloride CAS No. 75208-44-5

Quinuclidin-3-ylidene acetic acid hydrochloride

Cat. No. B1376387
CAS RN: 75208-44-5
M. Wt: 203.66 g/mol
InChI Key: VYPQZKGCMOLHAB-UHFFFAOYSA-N
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Description

Quinuclidin-3-ylidene acetic acid hydrochloride is a chemical compound with the IUPAC name 2-(1-azabicyclo[2.2.2]octan-3-ylidene)acetic acid;hydrochloride . It has a molecular weight of 203.66 . This compound is used in diverse scientific research, including drug discovery, catalysis, and material science.


Synthesis Analysis

The synthesis of quinuclidin-3-ylidene acetic acid hydrochloride or its related compounds involves several steps. For instance, 3-quinuclidone hydrochloride, a related compound, can be synthesized by a Dieckman condensation . Another method involves the reaction of piperidine-4-carboxylic acid with thionyl chloride and ethanol to give ethyl piperidine 4-carboxylate, which is further condensed with methyl chloroacetate in the presence of sodium carbonate .


Chemical Reactions Analysis

Quinuclidine, a structurally related compound, is a relatively strong organic base with a pKa of the conjugate acid of 11.3 . It forms adducts with a variety of Lewis acids . The basicity of other quinuclidines have also been evaluated .

Scientific Research Applications

Synthesis of Bicyclic Organic Compounds

Quinuclidin-3-ylidene acetic acid hydrochloride: is a precursor in the synthesis of bicyclic organic compounds like 3-Quinuclidone . Its structure, HC(C2H4)2(C(O)CH2)N, allows for the creation of complex organic molecules through reactions such as Dieckman condensation .

Catalyst in Organic Reactions

The compound serves as a catalyst in organic reactions, particularly in the Baylis-Hillman reaction . Its basicity, indicated by the pKa of the conjugate acid (7.2), makes it a suitable catalyst for facilitating various organic transformations .

Pharmaceutical Research

In pharmaceutical research, Quinuclidin-3-ylidene acetic acid hydrochloride is explored for its potential to create novel therapeutic agents. Its bicyclic structure is similar to other pharmacologically active compounds, providing a basis for the development of new drugs .

Material Science

This compound is also used in material science, especially in the development of organic semiconductors and other advanced materials that require precise organic synthesis for their properties .

Environmental Chemistry

The compound’s interactions with various environmental factors are studied to understand its stability and degradation. This is crucial for assessing its environmental impact and for the development of safe disposal methods .

Future Directions

Quinuclidin-3-ylidene acetic acid hydrochloride is valuable for studies in drug discovery, catalysis, and material science, contributing to advancements in various fields. Improved methods for the synthesis of related compounds have been described, indicating ongoing research in this area .

properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-ylidene)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h5,7H,1-4,6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPQZKGCMOLHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=CC(=O)O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinuclidin-3-ylidene acetic acid hydrochloride

Synthesis routes and methods

Procedure details

Methyl quinuclidin-3-ylideneacetate hydrochloride (1 g) was heated in concentrated hydrochloric acid (10 ml) at 60° C. for 18 hrs and the solution evaporated to dryness. The residue was kept under vacuum over P2O5 for 3 days to give quinuclidin-3-ylidene acetic acid hydrochloride, 0.91 g (97%) as a white solid; 1H NMR (D2O) inter alia 5.77 (broad s) and 5.86 (broad s) (ca. 1:1, vinyl protons of the two geom. isomers).
Name
Methyl quinuclidin-3-ylideneacetate hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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